molecular formula C23H20ClN3O3S B2893168 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide CAS No. 1031574-92-1

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2893168
CAS No.: 1031574-92-1
M. Wt: 453.94
InChI Key: VQACKOHFTLZSOH-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazines This compound features a benzothiadiazine core with a phenyl group, a chlorine atom, and an acetamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. The process may include:

  • Formation of the Benzothiadiazine Core: : This can be achieved by reacting appropriate precursors such as 2-aminothiophenol with chloroacetic acid under acidic conditions.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.

  • Chlorination: : The chlorine atom is introduced by reacting the intermediate with chlorine gas or a suitable chlorinating agent.

  • Oxidation: : The compound is then oxidized to introduce the dioxido group, often using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Acetylation: : Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The dioxido group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to remove the dioxido group or other oxidized functionalities.

  • Substitution: : The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

  • Acetylation: : Additional acetylation reactions can be performed to introduce more acetyl groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-CPBA, and other strong oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

  • Acetylation: : Acetic anhydride, acetyl chloride, and a base like pyridine.

Major Products Formed

  • Oxidation: : Higher oxidation states of the compound.

  • Reduction: : Reduced forms of the compound, potentially removing the dioxido group.

  • Substitution: : Derivatives with different substituents replacing the chlorine atom.

  • Acetylation: : Additional acetyl groups attached to the compound.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Potential use in drug development, especially in designing new therapeutic agents.

  • Industry: : Application in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide depends on its specific application. Generally, it may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structure and functional groups. Similar compounds include:

  • 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-isopropylacetamide

  • 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide

These compounds differ in the nature of the substituent attached to the nitrogen atom of the acetamide group, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-2-16-7-6-10-19(13-16)25-22(28)15-27-26-23(17-8-4-3-5-9-17)20-14-18(24)11-12-21(20)31(27,29)30/h3-14H,2,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQACKOHFTLZSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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